Diethyl 2,2-bis((benzyloxy)methyl)malonate
Description
Key Comparisons:
Structural Implications:
- Steric Effects : The benzyloxymethyl groups in this compound hinder nucleophilic attack at the central carbon, unlike unsubstituted malonates used in classical syntheses.
- Electronic Effects : Electron-withdrawing ester groups stabilize enolate intermediates, but bulky substituents limit resonance delocalization.
- Reactivity : Compared to diethyl malonate, this compound shows reduced reactivity in Michael additions due to steric shielding.
These comparisons highlight how substituent bulk and electronic modulation dictate applications in organic synthesis.
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2,2-bis(phenylmethoxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-3-28-21(24)23(22(25)29-4-2,17-26-15-19-11-7-5-8-12-19)18-27-16-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTIQBRFUBHCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material: Diethyl malonate (or its derivatives)
- Reagents: Benzyl halide (e.g., benzyl chloride or benzyl bromide), base (commonly sodium hydride or potassium tert-butoxide)
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Typical Reaction Conditions:
- Temperature: 0°C to room temperature
- Reaction Time: Several hours, depending on reactivity
- Yield: Usually high (around 80-95%)
Example:
Diethyl malonate + Benzyl chloride + Sodium hydride → Diethyl 2,2-bis((benzyloxy)methyl)malonate
Notes:
- The benzylation proceeds via nucleophilic substitution, where the malonate enolate attacks the benzyl halide.
- The reaction is sensitive to moisture; anhydrous conditions are essential.
Multi-Step Aromatic Substitution and Protective Group Strategies
Overview:
This approach involves initial functionalization of aromatic rings followed by esterification and subsequent transformations to introduce benzyloxy groups.
Stepwise Process:
Specific Methodology (Based on Patent CN109336762B):
- The process involves the use of N,N-dimethylformamide (DMF) as a solvent, with temperature control between 15-20°C.
- Reaction steps include:
- Mixing benzyl derivatives with catalysts and solvents
- Dropwise addition of reagents such as isoamyl nitrite for diazotization or nitration
- Alkali addition (potassium tert-butoxide or sodium ethoxide) to facilitate nucleophilic attack
- Controlled heating and stirring to promote substitution
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 15-20°C (initial), 10-60°C (reaction) |
| Catalyst | Potassium tert-butoxide or sodium ethoxide |
| Yield | Up to 90.6% (patent CN109336762B) |
Catalytic and Alternative Methods
Recent advances explore catalytic asymmetric syntheses and alternative reagents to improve yield and stereoselectivity:
Use of Catalysts:
Metal catalysts such as Rh-DuPHOS complexes facilitate asymmetric hydrogenation, indirectly aiding in the synthesis of related malonate derivatives but are less common for benzylation.Alternative Reagents:
Use of benzyl alcohol derivatives or benzyl esters under esterification conditions can also serve as precursors.
Data Summary Table: Preparation Methods of this compound
Research Findings and Notes:
Efficiency & Yield:
The benzylation approach under basic conditions consistently yields high purity products with yields exceeding 80%, making it suitable for scale-up.Reaction Optimization:
Temperature control during addition and reaction stages is critical to maximize yield and minimize side reactions such as over-alkylation or polymerization.Purification:
Post-reaction purification generally involves extraction, washing, and recrystallization from n-hexane or similar solvents.Environmental & Safety Considerations: Handling benzyl halides requires caution due to their toxicity and volatility. Proper inert atmospheres and anhydrous conditions are essential.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-bis((benzyloxy)methyl)malonate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Diethyl 2,2-bis((hydroxymethyl)methyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Structural Overview
Diethyl 2,2-bis((benzyloxy)methyl)malonate has the following structural formula:
- Molecular Formula : C23H28O6
- Molecular Weight : 400.46 g/mol
- CAS Number : 148206-99-9
This compound features two ethyl ester groups and two benzyloxy substituents, enhancing its reactivity compared to simpler esters or malonates.
Applications in Organic Synthesis
This compound is primarily utilized in the following areas:
-
Synthesis of Complex Molecules :
- It serves as an intermediate for synthesizing various pharmaceuticals and biologically active compounds. The versatility of its functional groups allows chemists to modify the compound to yield desired products.
- Enantioselective Synthesis :
-
Building Block for Further Reactions :
- Its structure allows it to participate in further reactions that can lead to the formation of more complex structures, which are essential in drug development and materials science.
Case Studies
-
Pharmaceutical Applications :
- Research has shown that derivatives of this compound exhibit potential pharmacological activities. For example, modifications to the benzyloxymethyl groups can enhance biological activity or selectivity towards specific biological targets.
-
Material Science :
- The compound's reactivity makes it suitable for developing new materials with specific properties. It can be polymerized or reacted with other monomers to create materials with tailored characteristics for applications in coatings or composites.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl Malonate | Two ethyl groups attached to malonic acid | Basic structure for many synthetic pathways |
| Benzyl Malonate | Benzyl group instead of ethyl | Used primarily in flavoring and fragrance |
| Diethyl 2-(benzyloxy)malonate | One benzyloxy group | Simpler structure compared to diethyl bis(benzyloxy)methyl malonate |
| Diethyl 2-(4-methoxybenzyl)malonate | Methoxy group on benzyl | Exhibits different electronic properties |
This compound stands out due to its dual benzyloxy substituents that enhance its reactivity and potential biological activity compared to simpler esters or malonates.
Mechanism of Action
The mechanism of action of Diethyl 2,2-bis((benzyloxy)methyl)malonate involves the cleavage of the benzyloxy groups under specific conditions, releasing benzyl alcohol and forming reactive intermediates. These intermediates can undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituents on the malonate core significantly influence reactivity, solubility, and functional utility. Below is a comparative analysis of key derivatives:
Table 1: Substituent-Dependent Properties of Malonate Derivatives
Key Observations:
Substituent Reactivity :
- Benzyloxymethyl vs. Hydroxymethyl : Benzyloxymethyl groups enhance lipophilicity and act as protecting groups, whereas hydroxymethyl derivatives are more polar and prone to further functionalization (e.g., phosphorylation in carbohydrate clusters ).
- Propargyl Groups : Propargyl-substituted malonates (e.g., 8a in ) undergo gold(I)-catalyzed cyclization to form spirodilactones, a reaction less feasible with bulkier substituents due to steric hindrance .
Physical Properties :
- Hydroxymethyl derivatives (e.g., CAS 20605-01-0) exhibit higher water solubility (logP ~0.5) compared to benzyloxymethyl analogs (estimated logP ~3.5) due to aromatic hydrophobicity .
- Long alkyl chains (e.g., hexadecyl) impart amphiphilic behavior, enabling applications in surfactant design .
Synthetic Accessibility: Simple alkylation (e.g., with propargyl or allyl bromides) is a common route for symmetrical derivatives . Unsymmetrical analogs require sequential cross-couplings, as seen in the synthesis of 8d (), which combines two different aryl halides via Sonogashira reactions .
Research Findings and Challenges
- Steric Effects : Bulky substituents (e.g., tert-butyl in 2g, ) reduce reaction yields in alkylation due to steric hindrance, whereas smaller groups (e.g., hydroxymethyl) facilitate higher conversions .
- Stability : Allyl-substituted malonates (e.g., 11-3 in ) exhibit thermal stability up to 150°C, making them suitable for high-temperature reactions .
- Gaps in Data : Direct studies on Diethyl 2,2-bis((benzyloxy)methyl)malonate are absent in the evidence, necessitating extrapolation from structural analogs.
Biological Activity
Diethyl 2,2-bis((benzyloxy)methyl)malonate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.
Structural Characteristics
This compound features a malonate backbone with two benzyloxy groups. The structural formula can be represented as follows:
This structure contributes to its reactivity and versatility in organic synthesis. The presence of two benzyloxymethyl groups enhances its potential for biological activity compared to simpler malonates or esters.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound might interact with specific targets within biological pathways.
- Antimicrobial Properties : Research indicates that derivatives of malonates exhibit antimicrobial activity against various pathogens, including resistant strains of bacteria .
- Cytotoxic Effects : Some studies have noted the potential cytotoxic effects of related compounds on cancer cell lines, indicating possible applications in cancer therapy .
Synthesis Pathways
This compound can be synthesized through various methods. The most common approach involves the reaction of diethyl malonate with benzyl bromide in the presence of a base. This method allows for the introduction of the benzyloxy groups efficiently. The general reaction can be summarized as follows:
- Formation of Malonate Ester :
This synthetic route is advantageous due to the stability and reactivity of the resulting compound, which can undergo further modifications to enhance its biological properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory activity against MRSA | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related malonates against multidrug-resistant strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 4-8 μg/mL against MRSA and other pathogens .
- Cytotoxicity Assessment : In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values indicating potent growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil .
- Enzymatic Studies : Research on enzyme interactions revealed that certain malonates could inhibit key metabolic enzymes involved in cancer progression, suggesting a role for this compound in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Diethyl 2,2-bis((benzyloxy)methyl)malonate in laboratory settings?
- The compound is synthesized via alkylation of diethyl malonate with benzyloxyalkyl halides. For example, diethyl malonate undergoes a double alkylation reaction using electrophilic reagents like 5-bromo-1-phenylsulfanylpentane under basic conditions (e.g., NaOEt) to form bis-substituted derivatives. This method yields the target compound in ~61% efficiency after purification .
- Key steps :
Generate the enolate of diethyl malonate using a strong base.
React with benzyloxyalkyl halides in anhydrous solvents (e.g., THF).
Purify via column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent integration and chemical shifts. For instance, the H NMR spectrum shows characteristic peaks for benzyloxy methylene protons (δ 3.5–4.5 ppm) and ethyl ester groups (δ 1.2–4.3 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD confirms molecular geometry and spatial arrangement. A related bis(4-chloro-2-fluorobenzyl)malonate derivative crystallizes in a monoclinic P2/n space group, with lattice parameters (a = 1.5639 nm, b = 0.7786 nm) validated by density functional theory (DFT) .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the alkylation of diethyl malonate enolates to form this compound?
- Challenge : Competing side reactions (e.g., over-alkylation or hydrolysis) due to the high reactivity of enolates.
- Mitigation strategies :
- Use sterically hindered bases (e.g., LDA) to enhance enolate stability.
- Employ anhydrous conditions and low temperatures (−78°C) to suppress hydrolysis.
- Optimize stoichiometry (2:1 ratio of alkylating agent to malonate) to favor bis-substitution .
Q. What role do computational methods like DFT play in analyzing the molecular geometry and electronic properties of this compound?
- DFT applications :
- Validate experimental XRD data by optimizing molecular geometry and calculating bond lengths/angles. For example, DFT-optimized structures of bis(4-chloro-2-fluorobenzyl)malonate derivatives align with XRD results (R-factor = 0.0477) .
- Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in nucleophilic or electrophilic environments .
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of this compound?
- Analysis : Lower yields at larger scales often stem from inefficient mixing or heat dissipation.
- Methodological adjustments :
- Use flow chemistry for better temperature control.
- Replace batch reactors with continuous stirred-tank reactors (CSTRs) to maintain consistent reagent distribution.
- Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate bottlenecks .
Key Citations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
